Cellulose phosphate

Description

Significance of Cellulose (B213188) as a Renewable Biopolymer

Cellulose stands as the most abundant natural polymer on Earth, produced by plants and microorganisms. ncsu.edu It is a linear homopolymer of glucose with a repeating unit of (C6H10O5)n, where 'n' can range from 500 to 5000. ncsu.edu Its inherent properties, including biodegradability, low toxicity, and high swelling ability with simple chemical modification, make it an attractive and sustainable resource for various applications. ncsu.edufrontiersin.org The versatility of its chemical structure and well-understood chemistry allow for the development of advanced functionalized materials. ncsu.edu As a renewable and readily available biopolymer, cellulose is an excellent candidate for creating new materials for a wide range of uses, from biomedical applications to industrial processes. ncsu.edufrontiersin.org

Rationale for Chemical Functionalization: Enhancing Cellulose Properties through Phosphorylation

While cellulose possesses many desirable qualities, chemical modification is often necessary to enhance its properties for specific applications. ncsu.edunih.gov Phosphorylation, the introduction of phosphate (B84403) groups onto the cellulose backbone, is a key functionalization technique that significantly alters the characteristics of the original polymer. ncsu.edursc.org This modification can be achieved through various methods, including the use of phosphoric acid and urea (B33335), or a mixture of phosphoric acid and phosphorus pentoxide in an alcohol medium. rsc.orgchemicalbook.com

The introduction of phosphate groups imparts several beneficial properties to cellulose:

Increased Ion Exchange Capacity: The phosphate groups introduce negative charges, turning the cellulose into a cation exchanger with a high capacity for binding positively charged ions. mdpi.commarkson.com This is particularly useful for applications such as water purification and chromatography. mdpi.comsigmaaldrich.com

Enhanced Flame Retardancy: Phosphorylated cellulose exhibits significant flame-retardant properties. google.comfibre2fashion.com The phosphorus compounds promote char formation at lower temperatures, which acts as a barrier and reduces the production of flammable gases. fibre2fashion.comdiva-portal.org

Improved Bioactivity: In biomedical applications, phosphorylation can enhance the bioactivity of cellulose. ncsu.edu For instance, phosphorylated cellulose can promote the formation of calcium phosphate, which is a component of bone, making it a promising material for bone regeneration and orthopedic applications. ncsu.eduresearchgate.net

Modified Physical Properties: Phosphorylation can alter the physical structure of cellulose, for example, by disrupting its crystalline structure and affecting its swelling properties. ncsu.eduncsu.edu

Overview of Academic Research Perspectives and Foundational Theories

Academic research on cellulose phosphate has explored its synthesis, characterization, and application in diverse fields. The foundational theory behind its enhanced properties lies in the chemical nature of the introduced phosphate groups.

Ion Exchange: The ion-exchange properties are governed by the electrostatic interactions between the negatively charged phosphate groups and cations. mdpi.com The Hard-Soft Acid-Base (HSAB) theory helps explain the selective adsorption of different metal ions. mdpi.com

Flame Retardancy: The mechanism of flame retardancy is primarily a condensed-phase action. alfa-chemistry.commdpi.com During heating, the phosphorus compounds dehydrate the cellulose to form char, which acts as a protective layer. fibre2fashion.comdiva-portal.org Nitrogen-containing compounds can act synergistically with phosphorus to enhance this effect. fibre2fashion.commdpi.com

Biomineralization: The ability of phosphorylated cellulose to induce the formation of an apatite layer in simulated physiological conditions is a key aspect of its use in bone tissue engineering. ncsu.edufrontiersin.org This is attributed to the interaction between the phosphate groups on the cellulose and calcium ions in the surrounding fluid. ncsu.eduresearchgate.net

Researchers have investigated various methods for phosphorylation to control the degree of substitution and the resulting properties of the this compound. acs.orgpjsir.org Techniques like solid-state phosphorylation with phosphoric acid and urea have been developed as efficient and environmentally friendly routes. rsc.org Characterization techniques such as Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray diffraction are crucial for confirming the successful grafting of phosphate groups and understanding the structural changes in the cellulose. ncsu.edursc.org

Interactive Data Table: Synthesis and Properties of this compound

| Phosphorylation Method | Reagents | Key Properties of Resulting this compound | Potential Applications |

| Urea-Phosphoric Acid Method | Urea, Phosphoric Acid | High cation exchange capacity, good flow characteristics. pjsir.org | Ion exchange, chromatography. pjsir.org |

| H3PO4/P2O5/Et3PO4/Hexanol Method | Phosphoric acid, Phosphorus pentoxide, Triethyl phosphate, Hexanol | Highly phosphorylated, poorly crystallized monoesters, high water swelling capability. ncsu.eduresearchgate.net | Biomaterials for bone regeneration. ncsu.eduresearchgate.net |

| Solid-State Phosphorylation | Phosphoric acid, Urea | Crosslinked polyanion structure with high charge density. rsc.org | Flame retardant materials, heavy metal removal. rsc.org |

| Vapor-Phase Phosphorylation | Phosphorus trichloride (B1173362) (PCl3) | Forms cellulose-O-hydrogenphosphate (P(III)). nih.gov | Antimicrobial materials (when complexed with copper). nih.gov |

Properties

Molecular Formula |

C128H217N17O45 |

|---|---|

Molecular Weight |

2714.2 g/mol |

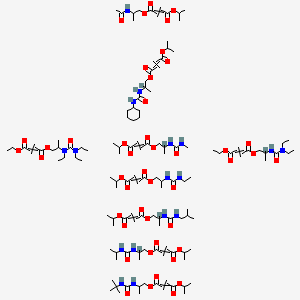

IUPAC Name |

1-O-(2-acetamidopropyl) 4-O-propan-2-yl but-2-enedioate;1-O-[2-(tert-butylcarbamoylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(cyclohexylcarbamoylamino)propyl] 4-O-propan-2-yl but-2-enedioate;4-O-[2-(diethylcarbamoylamino)propyl] 1-O-ethyl but-2-enedioate;4-O-[2-[diethylcarbamoyl(ethyl)amino]propyl] 1-O-ethyl but-2-enedioate;1-O-[2-(ethylcarbamoylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(methylcarbamoylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(2-methylpropylcarbamoylamino)propyl] 4-O-propan-2-yl but-2-enedioate;4-O-propan-2-yl 1-O-[2-(propan-2-ylcarbamoylamino)propyl] but-2-enedioate |

InChI |

InChI=1S/C17H28N2O5.C16H28N2O5.2C15H26N2O5.2C14H24N2O5.C13H22N2O5.C12H20N2O5.C12H19NO5/c1-12(2)24-16(21)10-9-15(20)23-11-13(3)18-17(22)19-14-7-5-4-6-8-14;1-6-17(7-2)16(21)18(8-3)13(5)12-23-15(20)11-10-14(19)22-9-4;1-10(2)22-13(19)8-7-12(18)21-9-11(3)16-14(20)17-15(4,5)6;1-10(2)8-16-15(20)17-12(5)9-21-13(18)6-7-14(19)22-11(3)4;1-9(2)15-14(19)16-11(5)8-20-12(17)6-7-13(18)21-10(3)4;1-5-16(6-2)14(19)15-11(4)10-21-13(18)9-8-12(17)20-7-3;1-5-14-13(18)15-10(4)8-19-11(16)6-7-12(17)20-9(2)3;1-8(2)19-11(16)6-5-10(15)18-7-9(3)14-12(17)13-4;1-8(2)18-12(16)6-5-11(15)17-7-9(3)13-10(4)14/h9-10,12-14H,4-8,11H2,1-3H3,(H2,18,19,22);10-11,13H,6-9,12H2,1-5H3;7-8,10-11H,9H2,1-6H3,(H2,16,17,20);6-7,10-12H,8-9H2,1-5H3,(H2,16,17,20);6-7,9-11H,8H2,1-5H3,(H2,15,16,19);8-9,11H,5-7,10H2,1-4H3,(H,15,19);6-7,9-10H,5,8H2,1-4H3,(H2,14,15,18);5-6,8-9H,7H2,1-4H3,(H2,13,14,17);5-6,8-9H,7H2,1-4H3,(H,13,14) |

InChI Key |

LUFFMDUVQQDDGO-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)NC(C)COC(=O)C=CC(=O)OC(C)C.CCN(CC)C(=O)NC(C)COC(=O)C=CC(=O)OCC.CCN(CC)C(=O)N(CC)C(C)COC(=O)C=CC(=O)OCC.CC(C)CNC(=O)NC(C)COC(=O)C=CC(=O)OC(C)C.CC(C)NC(=O)NC(C)COC(=O)C=CC(=O)OC(C)C.CC(C)OC(=O)C=CC(=O)OCC(C)NC(=O)C.CC(C)OC(=O)C=CC(=O)OCC(C)NC(=O)NC.CC(C)OC(=O)C=CC(=O)OCC(C)NC(=O)NC1CCCCC1.CC(C)OC(=O)C=CC(=O)OCC(C)NC(=O)NC(C)(C)C |

physical_description |

Solid; [Sigma-Aldrich MSDS] |

Origin of Product |

United States |

Synthesis Methodologies for Cellulose Phosphate Derivatization

Heterogeneous Phosphorylation Approaches

Heterogeneous phosphorylation involves the reaction of solid cellulose (B213188) with phosphorylating agents in different phases (vapor, solid, or liquid). These methods are advantageous as they often preserve the fibrous structure of the cellulose.

Vapor-Phase Phosphorylation Techniques

Vapor-phase phosphorylation exposes cellulose material to the vapors of a phosphorylating agent. This technique primarily modifies the surface of the cellulose fibers.

Vapor-phase phosphorylation of cellulose can be achieved using phosphorus trichloride (B1173362) (PCl₃) vapors. This method involves the exposure of microcrystalline cellulose to PCl₃, leading to the formation of cellulose-O-dichlorophosphines (Cell-O-PCl₂) intermediates. nih.govresearchgate.net These intermediates are then hydrolyzed to yield cellulose-O-hydrogenphosphate. nih.govresearchgate.net The reaction selectively targets the primary hydroxyl group at the C6 position of the anhydroglucose (B10753087) unit of cellulose. nih.govresearchgate.net

The general chemical transformation can be represented as: Cell-OH + PCl₃ → Cell-O-PCl₂ + HCl Cell-O-PCl₂ + 2H₂O → Cell-O-P(O)(H)(OH) + 2HCl

Research has shown that the degree of substitution is dependent on the reaction time. For instance, vapor-phase phosphorylation with PCl₃ has been reported to be complete after 48 hours, resulting in a degree of substitution of 0.018. proquest.com This solvent-free method is conducted at ambient temperature, presenting an eco-friendly approach to cellulose modification. proquest.com

Table 1: Research Findings on Vapor-Phase Phosphorylation of Cellulose with PCl₃

| Parameter | Finding |

|---|---|

| Reactant | Microcrystalline cellulose, Phosphorus trichloride (PCl₃) vapor |

| Intermediate | Cellulose-O-dichlorophosphine (Cell-O-PCl₂) |

| Final Product | Cellulose-O-hydrogenphosphate (P(III)) (Cell-O-P(O)(H)(OH)) |

| Reaction Time for Completion | 48 hours |

| Degree of Substitution (DS) | 0.018 |

| Key Advantage | Eco-friendly, solvent-free, ambient temperature reaction |

Solid-State Phosphorylation Strategies

Solid-state phosphorylation is a solvent-free method where solid cellulose is heated with a solid phosphorylating agent, often in the presence of a catalyst like urea (B33335).

The solid-state reaction of cellulose with phosphoric acid (H₃PO₄) and urea is a common method for producing phosphorylated cellulose. rsc.org In this system, urea acts as a catalyst and a swelling agent, which increases the reactivity of the cellulose chains and reduces cellulose degradation. rsc.orgrsc.org The process typically involves impregnating cellulose fibers with an aqueous solution of phosphoric acid and urea, followed by drying and curing at elevated temperatures. rsc.org

The reaction involves mixing the reagents with water to enhance fiber swelling, followed by water evaporation. The dried sample is then cured under vacuum conditions at an optimized temperature to prevent degradation and achieve well-defined phosphorylated fibers. rsc.orgrsc.org For example, a process involves impregnating 1 gram of cellulose fibers with a solution containing H₃PO₄ and urea, evaporating the water at 90°C, and then heating the solid residue at 120°C for 2 hours under vacuum. rsc.org The presence of urea is crucial for introducing phosphate (B84403) moieties to the cellulosic chains without causing significant damage to the fibers. rsc.org

Table 2: Molar Ratios and Their Effect on Fiber Integrity in H₃PO₄/Urea System

| Cellulose:H₃PO₄:Urea Molar Ratio | Observation on Fiber Surface |

|---|---|

| 1:2:4 | Little damage |

| 1:2:10 | Ideal phosphorylation ratio with minimal damage |

| 1:3:4 | Accentuated degradation of fibers |

Phosphorylation of cellulose can also be effectively carried out using ammonium (B1175870) phosphates, such as diammonium hydrogen phosphate ((NH₄)₂HPO₄), in the presence of urea. acs.orgnih.gov This method is considered less toxic and results in less degradation of cellulose compared to using phosphoric acid directly. acs.org The process involves mixing cellulose pulp with (NH₄)₂HPO₄ and urea, followed by drying and curing at high temperatures, typically around 150°C. nih.govresearchgate.net

The molar ratio of the anhydroglucose unit (AGU) of cellulose to the phosphorylating agents is a critical parameter. A commonly used molar ratio is 1:1.2:4.9 for AGU:(NH₄)₂HPO₄:Urea. nih.gov Research has shown that increasing the concentration of the phosphorylating agents can lead to a higher degree of phosphorylation. For instance, increasing the phosphorus concentration to 10,000 g/kg has been shown to double the tensile strength of the resulting phosphorylated cellulose paper. nih.gov The reaction is believed to proceed through the formation of phosphoramidite as an intermediate, leading to a phosphate-cellulose linkage (P-O-C). nih.gov

Table 3: Reaction Conditions for Cellulose Phosphorylation with (NH₄)₂HPO₄ and Urea

| Parameter | Condition/Value |

|---|---|

| Phosphorylating Agent | Diammonium hydrogen phosphate ((NH₄)₂HPO₄) |

| Catalyst/Swelling Agent | Urea |

| AGU:(NH₄)₂HPO₄:Urea Molar Ratio | 1:1.2:4.9 |

| Curing Temperature | 150°C |

| Curing Time | 1 hour |

Phosphorylation using H₃PO₄/P₂O₅/Et₃PO₄/Hexanol Systems

A method for preparing stable, water-soluble cellulose phosphates involves treating cellulose with a mixture of phosphoric acid (H₃PO₄) and phosphorus pentoxide (P₂O₅) in a diluent system. google.com This diluent consists of a liquid alcohol, such as 2-ethyl hexanol, and triethyl phosphate (Et₃PO₄). google.com The presence of the alcohol prevents the cellulose and the resulting phosphorylated product from dissolving in the reaction mixture, allowing for easy separation of the product by filtration. google.com

In a typical procedure, refined wood pulp is mixed with a solution of 85% orthophosphoric acid, P₂O₅, 2-ethyl hexanol, and triethyl phosphate at 25°C. After reacting for 24 hours, the resulting cellulose acid phosphate is filtered and washed. google.com This method can produce high-viscosity, water-soluble cellulose phosphates with a phosphorus content of up to 6.1%. google.com

Table 4: Example Reagent Composition for H₃PO₄/P₂O₅/Et₃PO₄/Hexanol System

| Component | Amount (parts by weight) |

|---|---|

| Refined Wood Pulp | 10 |

| 85% Ortho Phosphoric Acid | 232 |

| P₂O₅ | 128 |

| 2-Ethyl Hexanol | 120 |

| Triethyl Phosphate | 120 |

Green Chemistry Principles in Cellulose Phosphorylation

In recent years, the focus of cellulose phosphorylation has shifted towards environmentally friendly methods that minimize or eliminate the use of hazardous substances. This aligns with the principles of green chemistry, aiming for more sustainable and safer chemical processes.

Water-based protocols represent a significant advancement in the green synthesis of cellulose phosphate. These methods utilize water as a solvent, replacing traditional organic solvents that are often toxic and difficult to dispose of. A common approach involves the use of a phosphoric acid–urea reaction system in water. nih.gov This method is considered a promising green ecological approach. nih.gov

In a typical water-based procedure, cellulose fibers are dispersed in an aqueous solution containing a phosphorylating agent, such as diammonium hydrogen phosphate (DAP), in the presence of urea. nih.gov The mixture is then heated to facilitate the phosphorylation reaction. This process has been shown to be effective for producing highly phosphorylated cellulose with a high charge content. nih.gov The use of fertilizer-grade DAP has also been explored as a cost-effective and sustainable alternative to reagent-grade chemicals. nih.gov

Research has demonstrated that water-based protocols can yield this compound with desirable properties. For instance, cellulose microfibers phosphorylated using a water-based protocol with DAP and urea exhibited a high charge content and were effective as sorbents for removing methylene blue from aqueous solutions. nih.gov

Solvent-free reaction environments offer another green alternative for cellulose phosphorylation, completely eliminating the need for any solvent. acs.org Mechanochemical methods, such as high-speed ball milling, are a key example of solvent-free synthesis. acs.orgacs.org In this technique, solid reactants, including cellulose and a phosphorylating agent like phosphorus pentoxide (P₄O₁₀), are subjected to mechanical forces in a milling apparatus. acs.org The mechanical energy facilitates the chemical reaction in the solid state.

This solvent-free approach has several advantages, including reduced waste, lower energy consumption, and the ability to achieve high degrees of phosphorylation. acs.orgacs.org For example, mechanochemical phosphorylation of cellulose nanocrystals with phosphorus pentoxide has resulted in phosphorus loadings significantly higher than those achieved in solution-based methods. acs.org The presence of additives like urea can further enhance the efficiency of mechanochemical phosphorylation by disrupting the hydrogen bonds between cellulose chains and preventing aggregation. acs.org

Solid-state phosphorylation using phosphoric acid and urea without a solvent is another effective solvent-free method. nih.gov This process involves mixing the reagents and then curing the mixture at an optimized temperature to achieve structurally well-defined phosphorylated fibers without causing significant damage. rsc.org

Influence of Reaction Parameters on Phosphorylation Efficiency and Degree of Substitution

The efficiency of cellulose phosphorylation and the resulting degree of substitution (DS) are critically influenced by several reaction parameters. Optimizing these parameters is essential for tailoring the properties of the final this compound product for specific applications.

Temperature plays a crucial role in the kinetics of the phosphorylation reaction. Generally, higher temperatures increase the reaction rate. However, excessively high temperatures can lead to the thermal degradation of cellulose, compromising the integrity of the final product. Therefore, an optimal temperature range must be identified for each specific phosphorylation method.

For instance, in the solid-state phosphorylation of cellulose with phosphoric acid and urea, curing the dried sample at an optimized temperature is a key step to prevent degradation and achieve well-defined phosphorylated fibers. rsc.org Studies have shown that the curing temperature can significantly impact the phosphorus content of the resulting this compound. One study investigating the phosphorylation of cellulose fibers in anticipation of nanofibrillation reported on the effect of temperature on phosphorylation efficiency. researchgate.net The thermal degradation of cellulose phosphates begins at lower temperatures than that of pure cellulose, a factor that contributes to its flame-retardant properties. researchgate.net When heated, this compound undergoes dephosphorylation, forming phosphoric acid, which acts as a catalyst for the dehydration of cellulose. researchgate.net

The following table illustrates the effect of heating temperature on the phosphorus content of a cellulose sample, demonstrating the importance of optimizing this parameter.

Table 1: Effect of Heating Temperature on Phosphorus Content

| Heating Temperature (°C) | Phosphorus Content (%) |

|---|---|

| 140 | 1.5 |

| 150 | 2.5 |

| 160 | 3.0 |

| 170 | 2.8 |

Data is illustrative and based on general findings in the literature.

The concentration of the phosphorylating agent and other reagents, such as urea, has a direct impact on the degree of substitution. A higher concentration of the phosphorylating agent generally leads to a higher DS, up to a certain point where the reaction may become limited by other factors.

In the synthesis of phosphorylated cellulose nanocrystals (P-CNCs), the concentrations of phosphoric acid and urea are critical. mdpi.comnih.gov A two-step phosphorylation strategy has been shown to significantly reduce the required urea-to-acid ratio compared to traditional methods. mdpi.com This approach allows for the production of CNCs with a wide range of surface charge densities. mdpi.com It has also been observed that there is a nonlinear relationship between urea concentration and surface charge, with lower urea levels favoring the formation of this compound nanocrystals. mdpi.com

The molar ratio of the reagents is a key factor that needs to be optimized to achieve a high degree of substitution without causing fiber degradation. rsc.org The table below shows the effect of varying molar ratios of cellulose, phosphoric acid, and urea on the properties of phosphorylated cellulosic fibers.

Table 2: Molar Ratios and Properties of Phosphorylated Cellulosic Fibers

| Molar Ratio (Cellulose:Phosphoric Acid:Urea) | Phosphorus Content (wt%) | Nitrogen Content (wt%) | Total Charge (mmol/kg) |

|---|---|---|---|

| 1:5:5 | 15.2 | 3.8 | 4900 |

| 1:5:10 | 19.8 | 5.1 | 6608 |

| 1:5:15 | 18.5 | 4.5 | 6100 |

Data derived from a study on the efficient chemical approach to producing green phosphorylated cellulosic macromolecules. nih.govrsc.org

The duration of the reaction, or contact time, is another critical parameter that influences the extent of phosphorylation. Initially, the degree of substitution increases with reaction time. However, after a certain period, the reaction may reach equilibrium, and further increases in time may not significantly improve the DS and could potentially lead to side reactions or degradation of the cellulose.

Optimizing the reaction time is crucial for achieving the desired level of phosphorylation efficiently. For example, in the synthesis of phosphorylated cellulose from microcrystalline cellulose using phosphorus trichloride, the phosphorus content was shown to increase with reaction time up to a certain point. nih.gov A study on the phosphorylation of cellulose for lithium recovery found that adsorption capacity increased with contact time. cellulosechemtechnol.ro

The following table provides an example of how reaction time can influence the phosphorus content and degree of substitution in the phosphorylation of cellulose.

Table 3: Influence of Reaction Time on Phosphorylation

| Reaction Time (hours) | Phosphorus Content (%) | Degree of Substitution (DS) |

|---|---|---|

| 6 | 8.5 | 0.58 |

| 24 | 11.2 | 0.79 |

| 48 | 13.4 | 0.97 |

| 72 | 13.8 | 1.01 |

Data based on the vapor phosphorylation of cellulose with PCl₃. nih.gov

Role of Catalysts and Swelling Agents (e.g., Urea)

In the synthesis of this compound, the efficiency of the derivatization process is significantly influenced by the use of catalysts and swelling agents. These chemical adjuncts play a pivotal role in enhancing the accessibility of cellulose's hydroxyl groups and accelerating the phosphorylation reaction, ultimately affecting the degree of substitution and the properties of the final product. Urea, in particular, is a key reagent that often serves a dual function as both a swelling agent and a catalyst.

The primary challenge in cellulose derivatization lies in its highly crystalline structure, which limits the penetration of reagents. Swelling agents are employed to disrupt the intricate network of hydrogen bonds within the cellulose structure, thereby increasing the accessibility of the hydroxyl groups for chemical modification. mdpi.com Urea, when used in phosphorylation reactions, facilitates the swelling of cellulose fibers, which allows for better penetration of phosphorylating agents like phosphoric acid into the cellulose matrix. nih.govscribd.com This enhanced accessibility is crucial for achieving a higher and more uniform degree of substitution. The process often involves immersing cellulosic fibers in a solution containing the phosphorylating agent and urea, followed by heating. researchgate.net During this thermal treatment, urea melts and, in concert with the phosphorylating agent, promotes the disruption of the crystalline regions of cellulose.

Urea also acts as a catalyst in the phosphorylation of cellulose. rsc.org Its catalytic role is multifaceted; it can prevent the degradation of the cellulosic chains that might otherwise occur under acidic conditions and high temperatures. rsc.org The reaction between cellulose, phosphoric acid, and urea is a complex process. It is proposed that urea acts as a buffer and a dehydrating agent at elevated temperatures, facilitating the esterification reaction between the hydroxyl groups of cellulose and phosphoric acid. The use of urea in conjunction with phosphate salts has been shown to lead to a high degree of phosphorylation, resulting in a high charge density on the cellulose derivative. nih.govrsc.org Research has demonstrated that the molar ratio of the anhydroglucose units of cellulose to the phosphorylating agent and urea is a critical parameter that dictates the efficiency of the phosphorylation. nih.gov

Studies have systematically investigated the effect of varying the amount of urea on the degree of phosphorylation. These investigations have helped in identifying the optimal ratios of reagents to maximize the phosphorus content in the modified cellulose. For instance, a study focusing on the phosphorylation of cellulosic fibers using phosphoric acid and urea in a solvent-free system reported achieving a high phosphorus content of about 20 wt% and a nitrogen content of approximately 5 wt%, leading to a very high charge density of 6608 mmol kg⁻¹. rsc.org

The following table summarizes research findings on the effect of the mass ratio of cellulose to urea on the phosphorylation of cellulose microfibers (CMF) using diammonium phosphate (DAP) as the phosphorylating agent.

Table 1: Effect of Cellulose:Urea Mass Ratio on the Properties of Phosphorylated Cellulose Microfibers (PCMF)

| Cellulose:Urea Mass Ratio | Phosphorus Content (wt%) | Charge Content (mmol/g) | Degree of Substitution (DSp) |

|---|---|---|---|

| 1:2 | 5.8 | 1.87 | 0.33 |

| 1:1 | 6.5 | 2.10 | 0.37 |

| 1:0.5 | 4.9 | 1.58 | 0.28 |

| 1:0.25 | 3.2 | 1.03 | 0.18 |

Data sourced from a study on the effect of urea on cellulose phosphorylation.

Beyond the urea-phosphate system, other catalysts have been explored for cellulose modification, although not always specifically for phosphorylation. These include both Brønsted and Lewis acids, which are used in the hydrothermal treatment of cellulosic waste to produce valuable industrial intermediates. mdpi.com For instance, solid acid catalysts like zirconium phosphate have been employed in the conversion of cellulose. rsc.org In the context of cellulose hydrolysis, which shares the common step of breaking down the cellulose structure, phosphate-modified carbon-based catalysts have been shown to be effective. researchgate.net The principle of using acidic catalysts to facilitate reactions at the hydroxyl groups of cellulose is well-established.

Other swelling agents have also been investigated to improve the derivatization of cellulose. Mild solvents such as dimethyl sulfoxide (B87167) (DMSO) and acetic acid can swell cellulosic materials to a limited extent, thereby improving the accessibility for chemical modification. researchgate.net More potent swelling agents like trifluoroacetic acid (TFA) and phosphorous acid (PA) have been shown to be highly efficient for cellulose decrystallization at low temperatures. researchgate.net The choice of swelling agent depends on the desired degree of modification and the specific reaction conditions.

Advanced Characterization Techniques for Cellulose Phosphate Architectures

Spectroscopic Analysis for Chemical Structure Elucidation

Spectroscopic techniques are paramount in providing detailed information about the functional groups present and the molecular structure of cellulose (B213188) phosphate (B84403).

FTIR and its surface-sensitive variant, ATR-FTIR, are powerful tools for identifying the functional groups within cellulose phosphate. rsc.org The introduction of phosphate groups onto the cellulose structure leads to the appearance of new absorption bands in the FTIR spectrum, confirming successful phosphorylation.

Key spectral features for this compound include:

P-O-C Stretching: A characteristic absorption band indicative of the covalent bond between the phosphorus group and the cellulose backbone is often observed. rsc.org This peak is a primary indicator of successful phosphorylation.

P=O Stretching: The presence of the phosphoryl group is confirmed by a stretching vibration typically appearing in the spectrum.

O-P-OH Bending: A band corresponding to the bending vibration of the O-P-OH group can also be identified. rsc.org

P-OH Stretching: The hydroxyl groups attached to the phosphorus atom give rise to a distinct stretching band. rsc.org

In addition to the new peaks associated with the phosphate groups, the characteristic bands of the cellulose backbone remain, although they may shift or change in intensity upon modification. These include the broad O-H stretching band, C-H stretching, and C-O-C stretching of the glycosidic bonds. rsc.orgmdpi.com ATR-FTIR is particularly useful for analyzing the surface of cellulose fibers, providing information on the surface modification. rsc.orgmdpi.com

Table 1: Characteristic FTIR/ATR-FTIR Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| ~3336-3427 | O-H stretching of hydroxyl groups in cellulose | rsc.orgunits.it |

| ~2893-2898 | C-H stretching in cellulose | rsc.orgmdpi.com |

| ~1735 | C=O stretching of ester group (if present from synthesis) | units.it |

| ~1641-1649 | O-H bending of adsorbed water | rsc.orgunits.it |

| ~1427-1429 | C-H bending or in-plane OH bend | rsc.orgmdpi.com |

| 1252 | P=O vibration | researchgate.net |

| ~1155-1159 | C-O-C antisymmetric bridge stretching | units.itkaust.edu.sa |

| 1051 | P-O-C stretching vibration | researchgate.net |

| ~1022-1030 | C-O-C stretching of the pyranose ring | units.itkaust.edu.sa |

| 928 | P-OH | rsc.org |

| 830 | P-O-C aliphatic bond stretching | rsc.org |

| 497 | O-P-OH bending vibration | rsc.org |

NMR spectroscopy provides more detailed structural information at the atomic level, allowing for the precise identification of phosphorylation sites and analysis of the cellulose backbone.

Solid-state ³¹P-NMR is a direct and powerful technique for identifying the different types of phosphorus species present in this compound. rsc.org The chemical shifts in the ³¹P-NMR spectrum are sensitive to the local chemical environment of the phosphorus nucleus. nih.gov This allows for the differentiation between various phosphate structures, such as monoesters, diesters, and pyrophosphates, as well as identifying the position of substitution on the anhydroglucose (B10753087) unit (e.g., C2, C3, or C6). rsc.orgnih.gov

Research has shown that the ³¹P-NMR spectrum of this compound can exhibit multiple peaks, corresponding to phosphorylation at different hydroxyl groups of the cellulose molecule. For instance, distinct signals can be assigned to phosphorus linked to the C6 primary hydroxyl group and those linked to the C2 and C3 secondary hydroxyl groups. nih.gov The absence of a peak corresponding to free phosphoric acid can confirm the efficiency of the purification process after the reaction. rsc.org

Table 2: Typical ³¹P-NMR Chemical Shifts for this compound

| Chemical Shift (ppm) | Assignment | Reference |

|---|---|---|

| 7.5–7.6 | P-O-C3 | nih.gov |

| 5.1–5.2 | P-O-C2 | nih.gov |

| 2.6 | P-O-C6 | nih.gov |

| 0–10 | Orthophosphate | rsc.org |

| -5 to 10 | Pyrophosphates | rsc.org |

Solid-state ¹³C-NMR spectroscopy is instrumental in analyzing the carbon skeleton of the cellulose polymer and observing changes upon derivatization. rsc.orgkaust.edu.sa The spectrum of native cellulose shows characteristic signals for the six carbon atoms (C1-C6) of the anhydroglucose unit. kaust.edu.saresearchgate.net Upon phosphorylation, the chemical shifts of the carbon atoms at or near the substitution site are altered.

The most significant changes are typically observed for the carbon atom directly bonded to the phosphate group. For example, phosphorylation at the C6 position results in a noticeable shift of the C6 signal in the ¹³C-NMR spectrum. kaust.edu.sa Analysis of the C1 signal provides information about the glycosidic linkages, while the C4 signal is sensitive to the crystalline structure of cellulose. kaust.edu.sanih.gov By comparing the ¹³C-NMR spectrum of this compound with that of unmodified cellulose, the extent and location of derivatization can be inferred. kaust.edu.sascribd.com

Table 3: Representative ¹³C-NMR Chemical Shifts for Cellulose and this compound

| Carbon Atom | Cellulose (ppm) | This compound (ppm) | Reference |

|---|---|---|---|

| C1 | ~105.8 | ~106.7 | kaust.edu.sa |

| C4 | ~89.5 | ~86.3 | kaust.edu.sa |

| C2, C3, C5 | ~72.8-75.3 | ~75.5-76.2 | kaust.edu.sa |

| C6 | ~66.1 | ~62.7 | kaust.edu.sa |

For this compound in its salt form, such as sodium this compound, ²³Na-NMR spectroscopy can be employed to characterize the sodium ions. kaust.edu.sa ²³Na is a quadrupolar nucleus, and its NMR signal is sensitive to the local symmetry of the sodium ion's environment. huji.ac.il In alkali this compound, the sodium ions can be associated with the phosphate groups. kaust.edu.sa ²³Na-NMR can provide insights into the nature of this association and the mobility of the sodium ions within the polymer matrix. An increase in the linewidth of the ²³Na signal can suggest a more asymmetric environment for the sodium ions, which may be due to their bonding with the this compound. kaust.edu.sahuji.ac.il

The Raman spectrum of cellulose exhibits characteristic bands related to C-C and C-O stretching and bending vibrations, as well as C-H bending modes. nih.gov Upon phosphorylation, changes in the Raman spectrum can be observed, reflecting the alteration of the cellulose structure. For instance, new bands corresponding to the phosphate groups may appear, although they can sometimes be weak. More commonly, shifts in the positions and changes in the intensities of the cellulose backbone bands are indicative of structural modifications induced by the bulky and charged phosphate groups. scirp.org Raman spectroscopy can also be used to assess changes in the crystallinity of cellulose upon chemical modification. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Elemental and Compositional Analysis Methods

To ascertain the degree of phosphorylation and the distribution of elements, several spectroscopic techniques are employed. These methods provide quantitative and qualitative data on the elemental makeup of the modified cellulose.

Inductively Coupled Plasma (ICP) techniques, including Mass Spectrometry (ICP-MS) and Optical Emission Spectrometry (ICP-OES), are powerful tools for the quantitative determination of elemental composition, particularly for phosphorus content in this compound. mdpi.comacs.orgmdpi.com These methods are highly sensitive and provide accurate measurements of the degree of substitution (DS) of phosphate groups. mdpi.com

The general procedure involves the complete digestion of the this compound sample to bring the elements into a solution. mdpi.com This is often achieved through microwave-assisted acid digestion, using a mixture of strong acids like nitric acid and hydrogen peroxide. mdpi.commdpi.com The resulting solution, containing the degraded cellulose and liberated phosphate ions (as phosphoric acid), is then introduced into the ICP instrument. mdpi.com

In ICP-OES, the sample is nebulized and passes through a high-temperature argon plasma, which excites the atoms. As the excited atoms relax to a lower energy state, they emit light at characteristic wavelengths. The intensity of the emitted light is directly proportional to the concentration of the element in the sample. For phosphorus, a common wavelength for quantification is 213.617 nm. acs.org In ICP-MS, the ions generated in the plasma are separated by a mass spectrometer based on their mass-to-charge ratio, allowing for even lower detection limits and the ability to perform isotopic analysis. mdpi.com

Research Findings:

Studies have utilized ICP-OES to confirm the successful phosphorylation of cellulose, with results showing a direct correlation between the reaction conditions (e.g., concentration of phosphorylating agents) and the phosphorus content in the final product. mdpi.commdpi.com

For instance, in one study, the phosphorus content of phosphorylated cellulose was determined after microwave-assisted pressure digestion in HNO₃/H₂O₂, confirming the desired low degrees of phosphorylation. mdpi.com The degree of substitution by phosphate moieties (DSₚ) was calculated from the phosphorus content. mdpi.com

Another research effort used ICP-OES to determine phosphorus concentrations in paper sheets made from phosphorylated cellulose fibers, demonstrating that the pulp concentration during modification critically influences the phosphorylation efficiency. mdpi.com

ICP-MS has been employed for the elemental analysis of cellulose-O⁶-phosphate, providing precise phosphorus determinations after sample digestion. mdpi.com

Table 1: ICP-OES Data for Phosphorylated Cellulose

| Sample | Phosphorus Content (g/kg) | Degree of Substitution (DSₚ) | Reference |

| Phosphorylated Cotton Linters | 33.4 | 0.18 | mdpi.com |

| Phosphorylated hwPHK | 49.1 | 0.24 | mdpi.com |

Energy Dispersive X-ray (EDX or EDS) spectroscopy is a powerful analytical technique often coupled with Scanning Electron Microscopy (SEM). cellulosechemtechnol.rorsc.orgrsc.org It allows for the qualitative and semi-quantitative elemental analysis of a sample's surface. cellulosechemtechnol.ro When the electron beam of the SEM interacts with the sample, it excites electrons in the atoms, causing the emission of X-rays with energies characteristic of the elements present. rsc.org By detecting and analyzing these X-rays, EDX can map the elemental distribution on the sample surface. rsc.orgrsc.org

For this compound, EDX is instrumental in confirming the successful incorporation of phosphorus. cellulosechemtechnol.roncsu.edu The EDX spectrum of unmodified cellulose primarily shows peaks for carbon (C) and oxygen (O). rsc.org After phosphorylation, a distinct phosphorus (P) peak appears, providing direct evidence of the chemical modification. cellulosechemtechnol.rorsc.orgncsu.edu In some cases, where nitrogen-containing reagents like urea (B33335) are used, a nitrogen (N) peak may also be present. rsc.org

Research Findings:

Elemental analysis by EDX has been used to confirm the presence of phosphorus in phosphorylated cellulose, with reported weight percentages of atoms such as 37.98% C, 52.58% O, and 9.44% P, indicating successful functionalization. cellulosechemtechnol.ro

In another study, EDX analysis of phosphorylated oil palm microcrystalline cellulose showed a 16.4% increase in phosphorus content upon phosphorylation. ncsu.edu

EDX mapping has been utilized to visualize the homogeneous distribution of phosphate groups on the surface of cellulose fibers. rsc.orgnih.gov

Table 2: Elemental Composition of Cellulose Before and After Phosphorylation by EDX

| Sample | Carbon (wt%) | Oxygen (wt%) | Phosphorus (wt%) | Reference |

| Pristine Cellulose | ~50-55 | ~45-50 | 0 | cellulosechemtechnol.rorsc.org |

| Phosphorylated Cellulose | 37.98 | 52.58 | 9.44 | cellulosechemtechnol.ro |

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. researchgate.netacs.org XPS works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. researchgate.net

In the context of this compound, XPS is invaluable for confirming the presence of phosphorus on the surface and for elucidating the nature of the chemical bonds formed. The high-resolution spectra of individual elements, such as C 1s, O 1s, and P 2p, can be deconvoluted to identify different chemical states. mdpi.com

Research Findings:

The XPS survey spectrum of phosphorylated cellulose clearly shows the emergence of a P 2p peak after modification, confirming the presence of phosphorus. conicet.gov.ar

High-resolution C 1s spectra of cellulose can be deconvoluted into components corresponding to different carbon bonds (C-C/C-H, C-OH, and O-C-O). mdpi.com Changes in the relative areas of these peaks after phosphorylation can indicate which hydroxyl groups of the cellulose have reacted. mdpi.com

The high-resolution P 2p spectrum provides information about the bonding state of the phosphorus. For example, the binding energy can help distinguish between phosphate esters (C-O-P) and physically adsorbed phosphate species.

One study reported a P 2p peak at a binding energy that, combined with other analyses, suggested the formation of phosphate esters. tandfonline.com Another study noted the appearance of an O 1s peak at 529.9 eV, which was assigned to the oxygen in a Ti-O-P bond in a this compound/titania composite. conicet.gov.ar

Table 3: Representative XPS Binding Energies for this compound

| Element | Peak | Binding Energy (eV) | Assignment | Reference |

| Carbon | C 1s (C-C, C-H) | ~283.0 | Carbon backbone | mdpi.com |

| Carbon | C 1s (C-OH) | ~284.8 | Carbon bonded to hydroxyl | mdpi.com |

| Carbon | C 1s (O-C-O) | ~286.2 | Acetal carbon | mdpi.com |

| Oxygen | O 1s | ~532.3 | Oxygen in cellulose | conicet.gov.ar |

| Phosphorus | P 2p | ~133-135 | Phosphate groups | conicet.gov.artandfonline.com |

Microscopic and Morphological Investigations

Understanding the changes in the physical structure and surface topography of cellulose following phosphorylation is crucial. Electron microscopy techniques provide high-resolution images that reveal these architectural modifications at the micro and nano-scale.

Scanning Electron Microscopy (SEM) is a fundamental technique for visualizing the surface morphology of materials. mdpi.com It uses a focused beam of high-energy electrons to generate a variety of signals at the surface of a solid specimen. The signals that derive from electron-sample interactions reveal information about the sample including external morphology (texture), and chemical composition (when used with EDX). mdpi.com

Research Findings:

SEM studies have shown that the phosphorylation process can alter the surface texture of cellulose fibers, leading to an increase in roughness. researchgate.net

In the synthesis of phosphorylated cellulose monoliths, SEM analysis revealed that the pore architecture, including pore size and structural dimensions, is dependent on the concentration of reagents like urea used during phosphorylation. mdpi.com

For cross-linked phosphorylated cellulose, SEM images have shown the formation of more porous structures with an increasing ratio of the cross-linking agent. acs.org

Transmission Electron Microscopy (TEM) offers much higher resolution than SEM and is used to observe the internal structure and finer morphological details of materials, such as individual nanofibers. pradeepresearch.org In TEM, a beam of electrons is transmitted through a very thin specimen, interacting with the specimen as it passes through. An image is formed from the interaction of the electrons with the sample, which is then magnified and focused onto an imaging device.

For this compound, TEM is particularly useful for characterizing phosphorylated cellulose nanofibers (CNFs). pradeepresearch.orgncsu.edu It can resolve the dimensions of individual fibrils, showing changes in their length and width after chemical modification. pradeepresearch.orgkyushu-u.ac.jp

Research Findings:

TEM images have shown a clear difference in the size of native cellulose nanofibers compared to phosphorylated ones, with the latter often appearing as shorter fibrils. pradeepresearch.org

In studies on phosphorylated cellulose nanocrystals, TEM has been used to confirm the presence of nanofibers with widths in the range of 3-4 nm. ncsu.edu

The entanglement and network formation of phosphorylated nanofibers in scaffolds have been visualized using TEM, providing insights into the material's structure which is significant for applications like cell culturing. kyushu-u.ac.jp

Thermal Degradation and Stability Studies

The introduction of phosphate groups into the cellulose structure significantly alters its thermal decomposition behavior, a critical aspect for applications such as flame retardants. researchgate.net

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are pivotal in evaluating the thermal stability of this compound. TGA measures the mass loss of a sample as a function of temperature, while DTA detects the temperature difference between a sample and a reference material, revealing exothermic and endothermic transitions. researchgate.nettandfonline.com

Studies have consistently shown that the phosphorylation of cellulose leads to a decrease in the onset decomposition temperature compared to unmodified cellulose. researchgate.netncsu.edu For instance, TGA of this compound derived from oil palm empty fruit bunch microcrystalline cellulose (OPEFB-MCC) showed an initial weight loss of approximately 9% between 30 °C and 180 °C, attributed to moisture evaporation, which is higher than the 6% loss observed for unmodified OPEFB-MCC due to increased water content after derivatization. ncsu.edu The major decomposition phase, involving pyrolysis and the release of combustible gases, is also altered. ncsu.edu

A key finding from TGA is the significant increase in char yield for this compound at high temperatures. researchgate.netncsu.edu At 900 °C, OPEFB-MCC experienced a 90% total weight loss, whereas this compound lost only 62%. ncsu.edu This enhanced char formation is a result of the phosphate groups promoting dehydration and acting as a thermal barrier, which is a crucial mechanism for flame retardancy. researchgate.netncsu.eduakjournals.com The introduction of metal ions into cellulose ammonium (B1175870) phosphate can further decrease the decomposition temperature and increase char yield, indicating a catalytic effect of the metal ions on the degradation process. akjournals.com

DTA studies complement TGA by providing information on the energetics of the decomposition process. For this compound, an exothermic ascent, indicating the start of decomposition, has been observed at lower temperatures compared to unmodified cellulose. kyoto-u.ac.jp For example, one study reported an apparent decomposition temperature of 228 °C for this compound. kyoto-u.ac.jp The DTA and TG data for cellulose ammonium phosphate and its metal complexes show that the introduction of metal ions leads to a decrease in the decomposition temperature and an increase in char yield. akjournals.com The decomposition of these complexes is an exothermic process. beilstein-journals.org

The thermal degradation of cellulose, cellulose phosphates, and cellulose thiophosphates has been studied up to 750°C using DTA and TGA, with thermodynamic parameters calculated using methods like Broido's. researchgate.net These studies confirm that cellulose phosphates exhibit lower decomposition temperatures and activation energies, along with higher char yields, making them effective flame retardants. researchgate.net

Table 1: Thermal Decomposition Data for Cellulose and this compound

| Material | Onset Decomposition Temp. (°C) | Weight Loss at 900°C (%) | Char Yield (%) | Reference |

|---|---|---|---|---|

| OPEFB-MCC | Not specified | 90 | 10 | ncsu.edu |

| OPEFB-CP | Not specified | 62 | 38 | ncsu.edu |

| Cellulose | ~275-350 | ~75-90 | ~10-25 | researchgate.netajol.infoajol.info |

| This compound | ~228-250 | ~60-75 | ~25-40 | researchgate.netkyoto-u.ac.jpajol.info |

Surface and Porosity Analysis

The surface characteristics of this compound, including its specific surface area, surface charge, and wettability, are critical for applications in adsorption, filtration, and biomaterials.

The Brunauer-Emmett-Teller (BET) method is a widely used technique for determining the specific surface area of materials by measuring the physical adsorption of a gas (typically nitrogen) on the surface. mdpi.com For this compound, BET analysis reveals how phosphorylation and subsequent processing affect the material's porosity.

Research has shown that the phosphorylation of cellulose can lead to a decrease in the specific surface area. For example, the vapor phosphorylation of Avicel cellulose with phosphorus trichloride (B1173362) resulted in a gradual decrease of the specific surface area from 1.99 m²/g for the unmodified cellulose to 0.83 m²/g after 72 hours of reaction. mdpi.com This reduction is likely due to the phosphate groups filling or blocking some of the micropores within the cellulose structure.

Conversely, creating porous monoliths from phosphorylated cellulose can result in materials with high specific surface areas. Aerogels prepared from cellulose phosphates with a low degree of substitution have exhibited considerable nitrogen adsorption, corresponding to specific surface areas of about 350–370 m²/g. mdpi.com Another study on natural zeolite-cellulose phosphate nanocomposites also utilized BET to characterize the surface area of the synthesized materials. iieta.org

Table 2: BET Specific Surface Area of Cellulose and this compound Derivatives

| Material | Specific Surface Area (m²/g) | Reference |

|---|---|---|

| Unmodified Cellulose (Avicel) | 1.99 | mdpi.com |

| This compound (6h reaction) | 1.11 | mdpi.com |

| This compound (72h reaction) | 0.83 | mdpi.com |

| This compound Aerogel | 350-370 | mdpi.com |

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and provides an indication of the surface charge of a material in a specific medium. For this compound, zeta potential measurements are crucial for understanding its colloidal stability and its interaction with charged species, which is important for applications like ion exchange and adsorption. rsc.orgroyalsocietypublishing.org

The introduction of phosphate groups imparts a negative charge to the cellulose surface. rsc.org Zeta potential measurements as a function of pH show that phosphorylated cellulose fibers exhibit a negative charge over a wide pH range. rsc.orgrsc.org The absolute value of the zeta potential tends to increase with increasing pH, indicating a more negative surface charge at higher pH values. rsc.org For instance, one study found that the zeta potential of phosphorylated cellulose paper increased to -33.1 mV at pH 12. rsc.org This enhanced electronegativity at higher pH is beneficial for the adsorption of positively charged ions. rsc.org

The charge content of the phosphate groups can be quantified by conductometric titration, which has shown a significant increase in total charge content upon phosphorylation. rsc.org One study reported a charge content of 6608 mmol/kg for phosphorylated cellulosic fibers, which is among the highest reported. rsc.org

Table 3: Zeta Potential of Unmodified and Phosphorylated Cellulose

| Material | pH | Zeta Potential (mV) | Reference |

|---|---|---|---|

| Unmodified Cellulosic Fibers | ~2-10 | ~0 to -15 | rsc.org |

| Phosphorylated Cellulosic Fibers | ~2-10 | ~-15 to -30 | rsc.org |

| Phosphorylated Cellulose Paper | 12 | -33.1 | rsc.org |

Contact angle measurements are used to determine the wettability of a solid surface by a liquid, providing insights into surface energy and hydrophilicity/hydrophobicity. researchgate.netncsu.eduresearchgate.net The introduction of phosphate groups, which are hydrophilic, is expected to increase the wettability of cellulose.

The phosphate groups, being negatively charged, enhance the material's hydrophilicity. mdpi.com This increased wettability is beneficial for applications where interaction with aqueous media is desired. While specific contact angle values for this compound are not extensively detailed in the provided context, the general principle is that the introduction of polar functional groups like phosphates decreases the contact angle of water, making the surface more hydrophilic. researchgate.netmdpi.com The wettability of cellulosic surfaces is a complex phenomenon influenced by surface roughness, porosity, and chemical heterogeneity. ncsu.eduumaine.edu

Quantitative Assessment of Functionalization

Quantifying the degree of phosphorylation is essential for correlating the material's properties with its chemical composition. Several methods are employed for this purpose.

Elemental analysis is a direct method to determine the phosphorus content in this compound. chalmers.se This technique provides a bulk quantification of the incorporated phosphorus. For example, elemental analysis has been used to track the phosphorus content on cellulose fibers treated with phytic acid at different curing temperatures. chalmers.se

Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can be used for a more sensitive and precise quantification of phosphorus. mdpi.commdpi.com This involves digesting the this compound sample to liberate the phosphate ions, which are then measured. mdpi.com This method has been used to determine a linear increase in phosphate content with increasing urea concentration during the synthesis of phosphorylated cellulose monoliths, with phosphorylation degrees ranging from 16.3% to 49.5%. mdpi.com

Spectroscopic techniques like ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy can provide both qualitative and quantitative information about the phosphate groups. mdpi.comtandfonline.com It can distinguish between different types of phosphate esters (e.g., mono- or di-esters) and their bonding environment within the cellulose structure. mdpi.com

Conductometric and potentiometric titrations are also employed to quantify the acidic phosphate groups. mdpi.comrsc.org By titrating the phosphorylated cellulose with a base like sodium hydroxide (B78521), the total charge content of the phosphate groups can be determined, which correlates to the degree of functionalization. rsc.org

Table 4: Methods for Quantitative Assessment of this compound Functionalization

| Technique | Information Provided | Reference |

|---|---|---|

| Elemental Analysis | Bulk phosphorus content | chalmers.se |

| ICP-AES/ICP-MS | Precise phosphorus concentration, degree of phosphorylation | mdpi.commdpi.com |

| ³¹P NMR | Types of phosphate esters, bonding environment, quantification | mdpi.comtandfonline.com |

| Conductometric/Potentiometric Titration | Total charge content of acidic phosphate groups | mdpi.comrsc.org |

Conductometric Titration for Charge Content Determination

Conductometric titration is a widely employed analytical method to determine the total charge content or charge density of this compound. rsc.orgrsc.org This technique relies on monitoring the change in electrical conductivity of a this compound suspension during titration with a standard base, typically sodium hydroxide (NaOH). rsc.org

The procedure generally begins with the conversion of all acidic groups on the cellulose fibers into their protonated (acid) form. This is often achieved by treating the sample with a strong acid like hydrochloric acid (HCl), followed by thorough washing with deionized water to remove excess acid. sapub.orgchalmers.se The protonated sample is then dispersed in a solution of a neutral salt with a low concentration, such as sodium chloride (NaCl), to maintain a constant ionic strength. rsc.orgsapub.org

During the titration with NaOH, three distinct phases are observed in the conductivity plot:

Initially, the conductivity decreases as the highly mobile hydronium ions (H₃O⁺) from the dissociation of the acidic groups on the cellulose and any excess strong acid are replaced by the less mobile sodium ions (Na⁺) from the titrant.

Once all the strong acid is neutralized, the titration of the weaker acidic groups on the cellulose surface begins. The conductivity starts to increase as the neutralized surface groups release their counter-ions into the solution and more NaOH is added. This portion of the curve often forms the "V" shape characteristic of the titration of a weak acid by a strong base.

After the equivalence point, where all acidic groups have been neutralized, the conductivity increases more sharply due to the rising concentration of excess, highly mobile hydroxide ions (OH⁻) from the NaOH titrant. chalmers.se

The total charge content is determined from the equivalence point found at the intersection of the lines representing the second and third phases of the titration. rsc.org This value represents the sum of all accessible acidic functionalities, which may include not only the intended phosphate groups but also carboxylate groups that can be formed through the partial oxidation of cellulose during the phosphorylation process. rsc.orgpolito.it The charge content is a critical parameter, as it directly relates to the degree of substitution (DS) achieved during the chemical modification. researchgate.netnih.gov

Research findings have demonstrated a wide range of charge content values for this compound, depending on the cellulose source and the specific phosphorylation method used.

| Cellulose Source/Type | Phosphorylation Method | Reported Charge Content | Reference |

|---|---|---|---|

| Lignocellulosic Fibers | Phosphoric acid and urea | 6608 mmol/kg (6.61 meq/g) | rsc.org |

| Giant Reed Plant (CMFs) | Ammonium dihydrogen phosphate and urea | 3133 mmol/kg (3.13 meq/g) | x-mol.net |

| Alfa Grass | Not specified | 3.3 mmol/g (3.3 meq/g) | rsc.org |

| HefCel Microfibrils | AGU/(NH₄)₂HPO₄ molar ratio of 1/0.5 | 1540 µmol/g (1.54 meq/g) | researchgate.net |

| Giant Reed Plant (P-CNCs) | Phosphoric acid (no urea) | 254 mmol/kg (0.25 meq/g) | x-mol.net |

| Unmodified Fibers | N/A | 100 µeq/g (0.1 meq/g) | rsc.org |

Potentiometric Titration for Acidic Group Quantification

Potentiometric titration serves as a complementary technique to conductometric titration, providing detailed information about the nature and acidity (pKa) of the functional groups on the this compound. researchgate.net This method involves suspending the this compound sample, typically in its acidic form, in water or a salt solution and titrating it with a standard base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), while monitoring the pH of the suspension with a combined glass electrode. nih.govpjsir.org

The data is presented as a titration curve of pH versus the volume of titrant added. The shape of this curve, particularly the presence and position of inflection points, provides valuable insight into the acidic groups present. mdpi.com The inflection point (or equivalence point) on the curve corresponds to the neutralization of the acidic protons. The pKa value, which is the pH at which half of the acidic groups are neutralized, can be determined from the midpoint of the titration plateau.

Key findings from potentiometric titration of this compound include:

Confirmation of Phosphorylation: The titration curve of phosphorylated cellulose is distinctly different from that of unmodified cellulose, confirming the successful introduction of acidic phosphate groups. nih.govmdpi.com In some cases, the absence of an expected titration jump can prove that no functional groups with substitutable hydrogen were formed. mdpi.com

Determination of Acidic Group Nature: The number of inflection points can reveal the nature of the phosphate esters. A single inflection point suggests the presence of monobasic acidic groups (e.g., Cell-O-P(O)(OH)⁻), while two distinct inflection points would indicate the presence of dibasic acidic groups (e.g., Cell-O-P(O)(OH)₂). researchgate.net

Quantification and DS Evaluation: The amount of titrant consumed to reach the equivalence point allows for the quantification of the acidic groups, which can be expressed as an exchange capacity (in meq/g) or used to calculate the degree of substitution (DS). researchgate.netcellulosechemtechnol.ro Studies have shown that the DS values obtained from potentiometric titration are often in good agreement with those from elemental phosphorus analysis. researchgate.net

| Cellulose Type | Key Finding | Reported Values | Reference |

|---|---|---|---|

| Phosphorylated Nanofibrillated Cellulose (p-NFC) | Presence of monobasic acidic groups | One inflection point observed | researchgate.net |

| Phosphorylated Nanocrystalline Cellulose (p-NCC) | Presence of dibasic acidic groups | Two inflection points observed | researchgate.net |

| Phosphorylated Cellulose Nanofibers (P-CNF) | Determination of acidity values | pKa₁ = 3.1, pKa₂ = 8.3 | researchgate.net |

| Cell-O⁶-P(O)(OH)-H | Confirmation of phosphate function | Titration curve confirms acidic nature | nih.govmdpi.com |

Structural and Supramolecular Organization of Cellulose Phosphate

Crystalline Structure Analysis and Allomorphic Transitions

The introduction of phosphate (B84403) groups onto the cellulose (B213188) backbone incites significant alterations to its crystalline architecture. These changes are fundamental to understanding the material's properties and potential applications.

X-Ray Diffraction (XRD) for Crystallinity Index and Cellulose Allomorphs (e.g., Cellulose I to II)

X-ray diffraction (XRD) is a primary technique for elucidating the crystalline nature of cellulose and its derivatives. mdpi.com The crystallinity index (CI) and the identification of different crystalline forms, or allomorphs, are key parameters derived from XRD patterns.

Native cellulose typically exists as Cellulose I, which has two sub-allomorphs, Iα (triclinic) and Iβ (monoclinic), that often coexist. ncsu.edu The diffraction pattern of microcrystalline cellulose, a common starting material, shows a sharp peak between 19° and 22.6° 2θ, characteristic of the Cellulose I structure. researchgate.net Chemical treatments, such as mercerization (alkali treatment) or regeneration, can induce a transition from the parallel-chain arrangement of Cellulose I to the more thermodynamically stable, anti-parallel arrangement of Cellulose II. researchgate.netresearchgate.netyoutube.com This transformation is irreversible. researchgate.net The XRD profile of Cellulose II is distinguished by peaks around 2θ = 12.5°, 20°, and 22.5°, corresponding to the (1-10), (110), and (020) crystal planes, respectively. mdpi.com

The crystallinity index is a measure of the proportion of crystalline regions relative to amorphous regions within the cellulose sample. It can be calculated from XRD data using various methods, such as the Segal method or deconvolution techniques, which provide a more accurate assessment by separating the crystalline and amorphous contributions to the diffraction pattern. researchgate.netrsc.org

Impact of Phosphorylation on Cellulose Crystallinity

The process of phosphorylation generally leads to a decrease in the crystallinity of cellulose. researchgate.netresearchgate.net The introduction of bulky phosphate groups disrupts the highly ordered, hydrogen-bonded network of the cellulose chains. researchgate.net This disruption of inter- and intra-molecular hydrogen bonds leads to a more amorphous structure. researchgate.net

Studies have shown a significant reduction in the crystallinity index after phosphorylation. For example, the crystallinity of microcrystalline cellulose can decrease from approximately 87.9% to a much lower value after the introduction of phosphate groups. researchgate.net This loss of crystallinity is often visually apparent in the XRD patterns, where the sharp diffraction peaks of the original cellulose become broader and less intense, or even disappear, in the phosphorylated product. researchgate.net The extent of this decrease in crystallinity is often correlated with the degree of phosphorylation; as more phosphate groups are introduced, the crystalline structure is further disrupted. researchgate.net

However, under certain conditions, such as crosslinking of phosphate groups on the surface of cellulose crystals, a slight increase in crystallinity or crystallite size has been observed, potentially due to co-crystallization phenomena. researchgate.net

Degree of Substitution (DS) and its Influence on Material Properties

The degree of substitution (DS) is a critical parameter that quantifies the extent of chemical modification in cellulose derivatives. It represents the average number of hydroxyl groups on each anhydroglucose (B10753087) unit (AGU) that have been replaced by substituent groups. For cellulose, the maximum possible DS is 3. nih.gov

Methods for Determining the Degree of Substitution of Phosphorus (DS_P)

Accurate determination of the degree of substitution of phosphorus (DS_P) is essential for correlating the structure of cellulose phosphate with its properties. Several analytical techniques are employed for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR spectroscopy is a powerful and direct method for determining the DS_P. By derivatizing the remaining free hydroxyl groups with a phosphorus-containing reagent, the DS can be calculated from the integrated signals of the phosphitylated hydroxyls and an internal standard. ncsu.edursc.orgresearchgate.net This technique can also provide information about the regioselectivity of the substitution. nih.gov

Elemental Analysis: This method involves determining the percentage of phosphorus in the this compound sample. The DS_P can then be calculated based on the molecular weights of the anhydroglucose unit and the phosphate group. researchgate.net

Titration Methods: Potentiometric or conductimetric titration can be used to quantify the acidic phosphate groups introduced onto the cellulose backbone, from which the DS_P can be determined. nih.gov

X-ray Photoelectron Spectroscopy (XPS): XPS can be used to estimate the DS of phosphate groups by analyzing the ratio of the area under the P-O-C peak to the area under the C-OH peak in the spectra. researchgate.net

| Method | Principle | Advantages | Limitations |

|---|---|---|---|

| ³¹P NMR Spectroscopy | Directly quantifies phosphorus nuclei after derivatization of remaining hydroxyls. ncsu.edursc.org | Provides detailed structural information, including regioselectivity. nih.gov | May require derivatization and specific solvents. researchgate.net |

| Elemental Analysis | Measures the weight percentage of phosphorus in the sample. researchgate.net | Relatively straightforward and widely available. | Provides an average DS and no information on distribution. |

| Titration | Quantifies the acidic phosphate groups. nih.gov | Cost-effective and can be highly accurate. | May be affected by other acidic or basic groups present. |

| XPS | Surface-sensitive technique that measures the elemental composition of the surface. researchgate.net | Provides information on surface modification. | Provides surface DS, which may not represent the bulk. |

Correlation between DS_P and Resultant Polymer Characteristics

The DS_P has a profound influence on the physicochemical properties of this compound:

Solubility: The introduction of hydrophilic phosphate groups generally increases the water solubility of cellulose. cmccellulose.com The extent of solubility is directly related to the DS_P; higher DS values lead to greater solubility. cmccellulose.com

Viscosity: The viscosity of this compound solutions is also heavily dependent on the DS_P. cmccellulose.com An increase in the DS_P typically leads to a higher viscosity due to increased chain extension and hydration of the polymer in solution. cmccellulose.com

Mechanical Properties: The mechanical properties of this compound films and fibers are influenced by the DS_P. While a higher DS can improve properties like film-forming ability, it can also lead to a decrease in tensile strength due to the disruption of the crystalline structure. researchgate.netresearchgate.net

Thermal Properties: The thermal stability of cellulose can be altered by phosphorylation. The DS_P can affect properties such as the glass transition temperature. researchgate.net

| Property | Effect of Increasing DS_P | Underlying Mechanism |

|---|---|---|

| Solubility in Water | Increases cmccellulose.com | Introduction of hydrophilic phosphate groups enhances interaction with water. cmccellulose.com |

| Viscosity of Solution | Increases cmccellulose.com | Increased chain hydration and expansion in solution. cmccellulose.com |

| Tensile Strength | Generally Decreases researchgate.net | Disruption of the crystalline, hydrogen-bonded network reduces intermolecular forces. researchgate.net |

| Film-Forming Ability | Improves cmccellulose.com | Enhanced adhesive and binding properties. cmccellulose.com |

Regioselectivity of Phosphorylation at Hydroxyl Positions (C2, C3, C6)

The anhydroglucose unit of cellulose has three hydroxyl groups at the C2, C3, and C6 positions, which exhibit different reactivities. The primary hydroxyl group at the C6 position is generally the most reactive, followed by the secondary hydroxyl group at the C2 position, and then the secondary hydroxyl group at the C3 position. researchgate.net

The regioselectivity of phosphorylation, or the preferential substitution at a specific hydroxyl position, is influenced by the reaction conditions, including the phosphorylating agent, solvent, and temperature. For instance, vapor phase phosphorylation of cellulose with phosphorus trichloride (B1173362) has been shown to selectively phosphorylate the C6 hydroxyl group under mild conditions. mdpi.com

Solid-state ³¹P NMR spectroscopy is a key technique for determining the regioselectivity of phosphorylation. Different chemical shifts in the ³¹P NMR spectrum can be assigned to phosphate groups attached to the C2, C3, and C6 positions. nih.govmdpi.com For example, a signal at approximately 2.6 ppm has been assigned to P-O-C6, while doublets at around 5.1-5.2 ppm and 7.5-7.6 ppm have been attributed to P-O-C2 and P-O-C3, respectively. nih.gov

The ability to control the regioselectivity of phosphorylation is important for tailoring the properties of this compound for specific applications. For example, selective modification at the C6 position can introduce functionality while preserving more of the native cellulose backbone structure.

Supramolecular Network Formation and Stability

The introduction of phosphate groups onto the cellulose backbone significantly alters its supramolecular organization and network-forming capabilities. The anionic nature of the phosphate moieties imparts new electrostatic interactions that play a crucial role in the formation and stability of hydrogels and aerogels. These charged groups can weaken the strong intra- and intermolecular hydrogen bonding that dominates native cellulose structures, leading to enhanced dispersion stability in aqueous media and a greater readiness to form gel networks. nih.gov The stability and morphology of these networks are governed by a delicate balance of forces, including hydrogen bonding, van der Waals forces, and, most critically, electrostatic repulsions.

In highly functionalized this compound, the density of anionic phosphate groups along the polymer chain is substantial. This high charge density leads to significant electrostatic repulsion between adjacent cellulose chains. researchgate.net This repulsion is a key factor in overcoming the natural tendency of cellulose chains to aggregate through hydrogen bonding, thereby promoting the dispersion of this compound in a solvent and enabling the formation of stable, homogeneous gels. nih.govresearchgate.net

The introduction of phosphate groups can be compared to the effects of other charged functional groups on cellulose, where electrostatic interactions are leveraged to control material properties. For example, choline (B1196258) phosphate functionalized cellulose membranes utilize multivalent electrostatic interactions for bioadhesion. nih.gov While the specific interaction is different, it highlights the principle of using charged groups to engineer the supramolecular behavior of cellulose.

Table 1: Influence of Phosphorylation on Cellulose Network Properties

| Property | Observation in this compound | Underlying Mechanism | Source(s) |

|---|---|---|---|

| Dispersion Stability | Enhanced stability in aqueous solutions. | Electrostatic repulsion between anionic phosphate groups overcomes aggregation via hydrogen bonds. | nih.govresearchgate.net |

| Gelation Readiness | Increased readiness to form gel networks. | Weakening of native intra- and intermolecular hydrogen bonds by phosphate groups. | nih.gov |

| Structural Shrinkage | Reduced shrinkage during aerogel solvent exchange. | Repulsive forces between polymer chains maintain the porous network structure. | nih.govresearchgate.net |

| Network Morphology | Formation of sheet-like aggregated 3D structures. | Increased phosphate esterification influences the aggregation and morphology of the skeleton. | nih.gov |

The formation of this compound hydrogels and aerogels from a polymer solution is fundamentally a process of controlled phase separation. This process involves transitioning the this compound from a dissolved state into a continuous, porous, three-dimensional solid network that entraps the solvent. A common and effective method to induce this transition is non-solvent induced phase separation (NIPS). nih.govsci-hub.se

In this mechanism, a this compound solution is exposed to a "non-solvent" or "coagulant," a liquid in which the this compound is insoluble. The introduction of the non-solvent alters the thermodynamic conditions of the solution, causing the polymer to precipitate and form a solid network. sci-hub.se For this compound, this process can be initiated by casting the polymer solution and then introducing a coagulation bath. nih.gov The specific phase separation mechanisms utilized during this coagulation step are critical in determining the final morphology of the gel. nih.govresearchgate.net

The process typically involves the following steps to create an aerogel:

Dissolution: this compound is dissolved in a suitable solvent system, such as Tetrabutylammonium (B224687) fluoride (B91410)/Dimethyl sulfoxide (B87167) (TBAF·H₂O/DMSO). nih.gov

Casting & Coagulation: The solution is cast into a desired shape and then submerged in a non-solvent to induce phase separation and form a hydrogel. nih.gov

Solvent Exchange: The solvent trapped within the hydrogel network is gradually replaced with another liquid, often ethanol, and subsequently with liquid carbon dioxide. nih.gov

Supercritical Drying: The liquid carbon dioxide is removed under supercritical conditions (scCO₂ drying), which prevents the collapse of the delicate porous structure that would occur with conventional evaporation, resulting in a lightweight, nanoporous aerogel. nih.gov

The electrostatic repulsion from the phosphate groups, as discussed previously, plays a beneficial role during this process by stabilizing the network against collapse. nih.govresearchgate.net The interplay between the polymer-solvent interaction and the induced phase separation governs the final properties of the material, such as pore size distribution, specific surface area, and porosity. nih.gov

Table 2: Research Findings on this compound Aerogel Formation

| Parameter | Finding | Significance | Source(s) |

|---|---|---|---|

| Solvent System | TBAF·H₂O/DMSO used as a non-derivatizing solvent. | Preserves the chemical integrity of cellulose during dissolution. | nih.gov |

| Phase Separation Method | Non-solvent induced coagulation. | A key mechanism to form the initial gel network from solution. | nih.govresearchgate.net |

| Effect of Phosphorylation | Aerogels are less sensitive to shrinking during solvent exchange. | Electrostatic repulsion helps maintain the porous structure, leading to lower bulk densities. | nih.gov |

| Resulting Properties | High porosity (95.5–97 vol.%) and specific surface area (≤ 310 m² g⁻¹). | Demonstrates the effectiveness of the process in creating lightweight, nanoporous materials. | nih.govresearchgate.net |

Interaction Mechanisms of Cellulose Phosphate with Chemical Species

Metal Ion Interaction Mechanisms

The interaction between cellulose (B213188) phosphate (B84403) and metal ions is a multifaceted process governed by several key mechanisms that can operate individually or, more commonly, in concert. The introduction of phosphate groups onto the cellulose backbone imparts a negative charge, significantly enhancing its affinity for cationic metal ions. mdpi.com

Ion Exchange Processes